Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one
Overview
Description
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclo[2.2.1]heptane ring system fused with a 1,3-dioxolane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one typically involves the reaction of bicyclo[2.2.1]heptane derivatives with suitable reagents to form the spirocyclic structure. One common method includes the use of ketones and aldehydes in the presence of acid catalysts to facilitate the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted spirocyclic compounds .
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one has several applications in scientific research:
Mechanism of Action
The mechanism by which Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione
- Spiro[bicyclo[2.2.1]heptane-7,2’-[1,3]dioxolane]
- Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHODDELHXDJTTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3CC2CC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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